molecular formula C14H12BrN3O2S2 B2450360 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole CAS No. 1251682-13-9

2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole

Cat. No. B2450360
CAS RN: 1251682-13-9
M. Wt: 398.29
InChI Key: SAJCXUOUBFBROO-UHFFFAOYSA-N
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Description

2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research indicates that derivatives of 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole demonstrate significant antimicrobial and antifungal activities. These properties are highlighted in studies involving the synthesis and characterization of various benzimidazole compounds. For instance, the antimicrobial properties were observed in azetidin-2-one based phenyl sulfonyl pyrazoline derivatives (Shah et al., 2014) and novel 2-((E)- 2-aryl-1-ethenyl)-3-(2- sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4- quinolinones (ANISETTI & Reddy, 2012). Additionally, 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones demonstrated significant biological activity against various standard strains, further emphasizing the antimicrobial potency of these compounds.

Corrosion Inhibition

Research also points to the use of benzimidazole derivatives in corrosion inhibition. A study by Ammal, Prajila, and Joseph (2018) found that 1,3,4-oxadiazole derivatives, which are structurally related to benzimidazoles, showed effective corrosion inhibition properties for mild steel in acidic environments. This was determined using a variety of techniques, including gravimetric and electrochemical methods (Ammal et al., 2018).

Anticancer Properties

Some benzimidazole derivatives are being researched for their anticancer properties. A study by Abdel‐Maksoud et al. (2021) on 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives found these compounds to exhibit significant growth inhibition against multiple cancer cell lines. Specifically, certain compounds displayed strong V600EBRAF inhibitory activity, suggesting potential use in cancer treatment (Abdel‐Maksoud et al., 2021).

Electrophysiological Activity

Benzimidazole derivatives have also been explored for their electrophysiological activity. For instance, Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides or benzene-sulfonamides, which showed comparable potency to existing class III electrophysiological agents in in vitro and in vivo studies. This indicates the potential of these compounds in cardiac electrophysiological applications (Morgan et al., 1990).

Synthesis and Computational Analysis

Moreover, the synthesis and computational analysis of these derivatives are crucial for understanding their properties and potential applications. A study by Kotan et al. (2020) characterized a newly synthesized compound and performed theoretical investigations, including NMR chemical shifts and non-linear optical (NLO) analyses, to explore its stability and properties (Kotan et al., 2020).

properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2S2/c15-12-5-6-13(21-12)22(19,20)18-7-9(8-18)14-16-10-3-1-2-4-11(10)17-14/h1-6,9H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJCXUOUBFBROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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